![molecular formula C24H21N3O3 B2524938 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 906149-50-6](/img/structure/B2524938.png)
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions. For instance, the synthesis of related compounds has been reported through various methods. One such method includes the reaction of methyl anthranilate with aryl-oxadiazolines to produce N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides . Another method involves the condensation of ethyl acetoacetate with aldehydes and ammonia, followed by a series of reactions to yield bis-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)carboxamides . Although these methods do not directly describe the synthesis of 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, they provide insight into the possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is confirmed using various spectroscopic techniques. For example, the structure of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data . Similarly, the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was confirmed by 1H NMR and MS spectrum . These techniques would also be applicable in analyzing the molecular structure of 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. The title compound in paper was synthesized by reacting a quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas. This suggests that similar functional group transformations could be applied to synthesize the target compound. Additionally, the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid involved hydroxymethylation, chlorination, etherification, and hydrolysis , indicating that these reactions could be relevant in modifying the quinazoline core of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of methoxy, amide, and sulfonamide groups can affect the solubility, melting point, and reactivity of these compounds. While the specific properties of 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide are not detailed in the provided papers, the reported properties of similar compounds can provide a basis for predicting its behavior. For instance, the total yield of the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was 29.2% , and the improved synthetic route for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid resulted in a total yield of 47.5% , which may give an indication of the expected yield for the target compound's synthesis.
Aplicaciones Científicas De Investigación
Antihypertensive and Diuretic Potential
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives have been studied for their potential as diuretic and antihypertensive agents. In a study by Rahman et al. (2014), a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic activities in rats (Rahman et al., 2014).
Antimicrobial Activity
Novel quinazolinone derivatives, including those related to 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, have been synthesized and their antimicrobial activities evaluated. In a study by Habib et al. (2013), these compounds showed significant activity against various microorganisms, suggesting their potential use in combating microbial infections (Habib et al., 2013).
Cancer Treatment and EGFR Inhibition
Quinazolinone derivatives have shown promise as epidermal growth factor receptor (EGFR) inhibitors with potential use in cancer treatment. Zhang et al. (2021) designed and synthesized a set of 3-methylquniazolinone derivatives, finding that some compounds exhibited significant inhibitory effects against EGFRwt-TK and various tumor cells (Zhang et al., 2021).
Synthesis and Structural Analysis
The compound and its derivatives have also been a focus in the field of synthetic chemistry. Gromachevskava et al. (2020) explored the reaction of substituted 4,4-diphenyl-3,4(1,4)-dihydroquinazolines with various alkylating agents, contributing to the understanding of the molecular structure and reactivity of these compounds (Gromachevskava et al., 2020).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound structurally related to 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, has been identified as a tubulin polymerization inhibitor. Minegishi et al. (2015) found that this compound exhibited antiproliferative activity toward human cancer cells, suggesting its potential application in cancer therapy (Minegishi et al., 2015).
Safety And Hazards
This involves studying the potential dangers associated with the compound. It includes toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves predicting or suggesting future areas of study or applications of the compound.
I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide”, feel free to ask!
Propiedades
IUPAC Name |
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-14-18(27-16(2)25-22-7-5-4-6-20(22)24(27)29)10-13-21(15)26-23(28)17-8-11-19(30-3)12-9-17/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXBKMABKOQUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

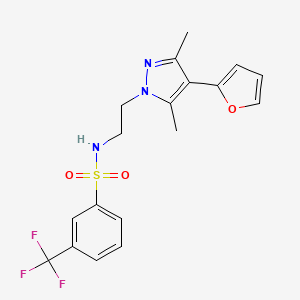
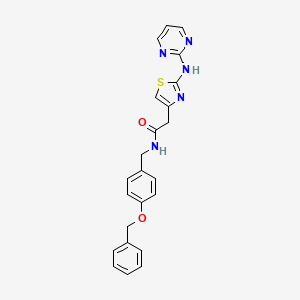
![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
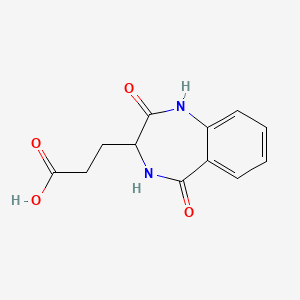
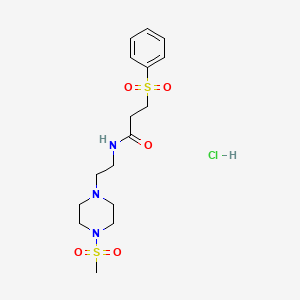
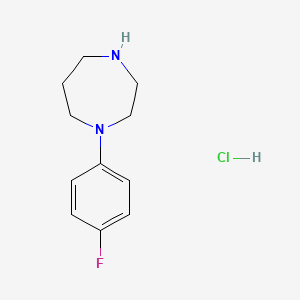
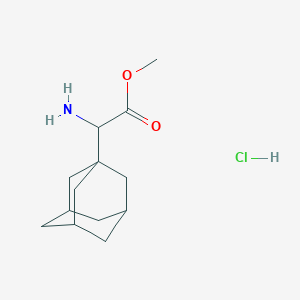
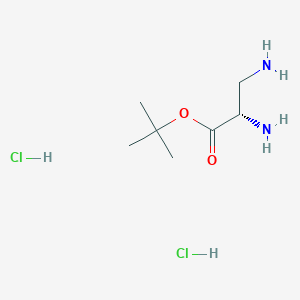
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
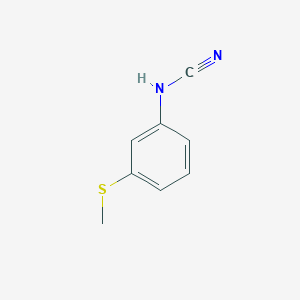
![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)